![molecular formula C12H11ClF2 B2966374 1-(Chloromethyl)-3-(2,5-difluorophenyl)bicyclo[1.1.1]pentane CAS No. 2287315-15-3](/img/structure/B2966374.png)

1-(Chloromethyl)-3-(2,5-difluorophenyl)bicyclo[1.1.1]pentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

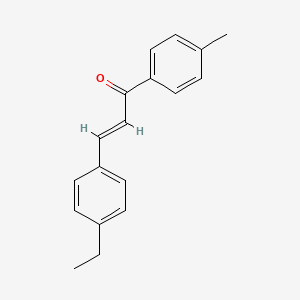

“1-(Chloromethyl)-3-(2,5-difluorophenyl)bicyclo[1.1.1]pentane” is a derivative of bicyclo[1.1.1]pentane (BCP), a class of compounds that have been demonstrated to be bioisosteres of the phenyl ring . The core of this compound has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .

Synthesis Analysis

The synthesis of BCP derivatives, including “1-(Chloromethyl)-3-(2,5-difluorophenyl)bicyclo[1.1.1]pentane”, is a significant challenge from a synthetic point of view . A practical scalable approach to fluoro-bicyclo[1.1.1]pentanes has been developed . A continuous flow process to generate [1.1.1]propellane on demand has been presented, which can directly be derivatised into various BCP species .Molecular Structure Analysis

The molecular structure of BCP derivatives is unique due to their bicyclic nature. In 2012, BCPs were demonstrated to be bioisosteres of the phenyl ring . High-resolution infrared absorption spectra have been analyzed for two BCP isotopologues .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of BCP derivatives are complex and often involve radical exchange processes . A practical general reaction that gives BCPs on mg- to kg-quantities using just light has been reported .Physical And Chemical Properties Analysis

The physico-chemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . BCP replacement as a bioisostere in drug molecules has an influence on their permeability, aqueous solubility, and in vitro metabolic stability .Future Directions

The future directions in the field of BCP derivatives include easing the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs . The development of a practical general reaction that gives BCPs on mg- to kg-quantities using just light is a significant step in this direction .

properties

IUPAC Name |

1-(chloromethyl)-3-(2,5-difluorophenyl)bicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClF2/c13-7-11-4-12(5-11,6-11)9-3-8(14)1-2-10(9)15/h1-3H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRNAYOXRFNPOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)C3=C(C=CC(=C3)F)F)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2966294.png)

![2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2966299.png)

![2-Methyl-6,7,8,9-tetrahydro-5H-pyrazolo[1',5':1,2]pyrimido[4,5-d]azepin-10-ol dihydrochloride](/img/structure/B2966300.png)

![Methyl 4-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2966301.png)

![4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-phenyl-1,3-thiazole](/img/structure/B2966307.png)

![1-(2,3-dimethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2966309.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-phenylbutanamide](/img/structure/B2966311.png)

![N-(4-fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2966312.png)

![2-Chloro-N-[[2-(propan-2-ylsulfamoylmethyl)phenyl]methyl]acetamide](/img/structure/B2966314.png)